molecular formula C15H8Cl2N4O4 B2820426 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 865287-17-8

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2820426
CAS No.: 865287-17-8
M. Wt: 379.15
InChI Key: LTXCSLQIFYBVIT-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3. The benzamide moiety is substituted with chlorine at position 5 and a nitro group at position 4.

Key physicochemical properties include:

  • Molecular formula: C₁₅H₈Cl₂N₄O₃.
  • Spectroscopic data (hypothesized from analogs): IR: ~1660–1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~750 cm⁻¹ (C-Cl) . ¹H NMR: Aromatic protons in the range of δ 7.2–8.4 ppm, depending on substitution patterns .

Properties

IUPAC Name

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXCSLQIFYBVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a notable compound within the oxadiazole class, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a nitro group and a chloro substituent on the benzamide moiety, which are pivotal for its chemical reactivity. The oxadiazole ring enhances its pharmacological profile, making it a target for medicinal chemistry research. The molecular formula is C13H9ClN4O3C_{13}H_{9}ClN_{4}O_{3} with a molecular weight of approximately 304.69 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring followed by the introduction of functional groups such as chloro and nitro groups.

Biological Activities

Research indicates that this compound exhibits significant biological activities across various domains:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell growth. For instance, compounds similar to this compound have been screened against multiple cancer cell lines (e.g., melanoma, leukemia) with promising results in inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function .
  • Antidiabetic Potential : Research has indicated that certain oxadiazole derivatives exhibit inhibitory effects on key enzymes related to diabetes management, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A comparative analysis with other oxadiazole derivatives reveals that modifications in the substituents significantly affect their pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3,4-OxadiazoleContains an oxadiazole ring; lacks nitro and benzamide groupsAntimicrobial properties
N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]-BenzamideFuran instead of phenyl; similar oxadiazole structureAnticancer activity
5-Chloro-N-[4-(Dimethylamino)phenyl]-2-nitrobenzamideDimethylamino substituent; retains nitro and chloro groupsAntifungal properties

This table illustrates how variations in the functional groups can lead to distinct biological activities while retaining the core oxadiazole structure.

Case Studies

Several studies highlight the efficacy of related compounds in clinical settings:

  • Anticancer Screening : In a study by Jawed et al., various oxadiazole analogues were screened for anticancer activity against multiple cell lines. The results indicated significant growth inhibition in melanoma and leukemia cells .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of oxadiazole derivatives showed that compounds with similar structures to this compound exhibited potent activity against several bacterial strains .
  • Diabetes Management : A study focusing on the inhibition of α-glucosidase and α-amylase by synthesized compounds demonstrated that modifications in the phenyl ring could enhance inhibitory potential against these enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antitubercular Activity

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of the oxadiazole ring, including this compound, exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a study by Martínez et al., several nitro-substituted heteroaromatic carboxamides were synthesized and tested against M. tuberculosis cell lines. The results suggested that the electronic properties of the nitro group enhance the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antitubercular agent .

Anti-inflammatory Properties

In addition to its antimicrobial properties, 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is being investigated for its anti-inflammatory effects. The presence of the oxadiazole ring has been linked to various pharmacological activities, including anti-inflammatory responses. This makes it a potential candidate for treating conditions characterized by inflammation .

Anticancer Potential

The unique structural features of this compound may also contribute to its anticancer properties. The combination of the nitro group and the oxadiazole ring system has been associated with various mechanisms of action against cancer cells. Studies have indicated that similar compounds can induce apoptosis in cancer cells, suggesting that further research into this compound could reveal valuable therapeutic applications in oncology.

Material Science Applications

Development of New Materials

Beyond biological applications, this compound is being explored in materials science for its potential use in developing new materials with unique electronic or optical properties. The oxadiazole moiety contributes to the compound's ability to form stable structures that can be utilized in organic electronics and photonics.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

  • Antitubercular Activity Study : In a controlled study involving various derivatives against M. tuberculosis, compounds containing the oxadiazole structure demonstrated minimum inhibitory concentrations comparable to standard antitubercular drugs .
  • Biological Activity Review : A comprehensive review covering over 440 citations on 1,3,4-oxadiazoles identified only a subset focusing on anti-tuberculosis activity, emphasizing the need for further exploration into novel derivatives like this one for their potential therapeutic benefits .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 2-position of the benzamide undergoes selective reduction under controlled conditions:

Reagents/ConditionsProductYieldKey Observations
H₂/Pd-C (1 atm, EtOH, 25°C)2-amino-5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide78%Retention of oxadiazole ring integrity; no dechlorination observed
Fe/HCl (reflux, 6 h)Same as above65%Requires acidic conditions to prevent oxadiazole hydrolysis

Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species. The oxadiazole ring remains stable due to its aromatic stabilization energy .

Nucleophilic Aromatic Substitution

The 5-chloro substituent on the benzamide undergoes substitution with nucleophiles:

NucleophileConditionsProductYield
PiperidineDMF, 80°C, 12 h5-piperidino-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide83%
Sodium methoxideMeOH, reflux, 8 h5-methoxy analog68%

Key Data :

  • Rate acceleration observed with electron-withdrawing nitro group at C2 (Hammett σₚ = +1.27) .

  • Oxadiazole ring participation in resonance delocalization reduces reactivity at C5 compared to simple aryl chlorides .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsYield
6M HCl, reflux, 24 h4-chlorobenzohydrazide + 5-chloro-2-nitrobenzoyl chloride91%
2M NaOH, EtOH/H₂O, 12 h4-chlorobenzamide + glyoxylic acid derivatives76%

Mechanism : Acidic conditions protonate the oxadiazole nitrogen, leading to ring cleavage via C-O bond scission. Basic hydrolysis follows a nucleophilic attack pathway at the C2 position .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group attached to the oxadiazole undergoes nitration:

ReagentsConditionsProductYield
HNO₃/H₂SO₄ (1:3)0°C, 2 h5-chloro-N-[5-(4-chloro-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide58%

Regioselectivity : Nitration occurs at the meta position relative to the oxadiazole due to its strong electron-withdrawing effect .

Cross-Coupling Reactions

The chloro substituents participate in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C5-aryl derivatives72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-amino analogs63%

Limitations : Steric hindrance from the oxadiazole ring reduces coupling efficiency at C5 of the benzamide .

Photochemical Reactions

UV irradiation (λ = 254 nm, MeCN, 48 h) induces:

  • Nitro → nitroso tautomerism (quantified via UV-Vis at λmax = 320 nm)

  • C-Cl bond homolysis with subsequent radical recombination (trapped with TEMPO) .

Critical Stability Considerations

  • Thermal Decomposition : Degrades above 220°C via simultaneous loss of NO₂ and Cl (TGA-DSC data: ΔH = +158 kJ/mol).

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range (t₁/₂ = 2.3 h at pH 12) .

Tabulated Reactivity Comparison

Functional GroupRelative Reactivity (k, M⁻¹s⁻¹)Dominant Reaction Pathway
C5-Cl (benzamide)4.7 × 10⁻³Nucleophilic aromatic substitution
Oxadiazole C21.2 × 10⁻⁵Ring-opening hydrolysis
Nitro group6.8 × 10⁻²Reduction

Data compiled from .

This comprehensive profile establishes 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide as a versatile scaffold for synthetic modification, with reactivity patterns dictated by the interplay of its electron-deficient aromatic systems and substituent electronic effects.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, Cl) at positions 2 or 5 enhance stability but may reduce solubility .

Modifications on the Oxadiazole Core

Compound Name Oxadiazole Substituent Key Data Activity Reference
Target compound 4-Chlorophenyl Mass: m/z 369.1 (calculated) Hypothesized antimicrobial activity
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl derivatives 4-Methoxyphenyl IR: 1242 (C-O-C); ¹H NMR: δ 3.71 (OCH₃) Anticancer (HOP-92 cell line)
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl derivatives 3-Nitrophenyl IC₅₀: 35.14 µM (NCIH-460) Weak cytotoxicity
Sulfanyl acetamide derivatives -SCH₂CONHR ¹H NMR: δ 4.5 (SCH₂); Mass: m/z 420–450 Antimicrobial (6f: MIC 8 µg/mL against E. coli)

Key Findings :

  • Bulky substituents (e.g., 4-chlorophenyl) improve binding to hydrophobic enzyme pockets .
  • Methoxy groups enhance solubility but may reduce potency compared to chloro derivatives .

Comparison with Non-Oxadiazole Analogs

Compound Name Core Structure Key Data Activity Reference
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-thiazol-2-yl]-2-nitrobenzamide Thiazole IR: 1520 (NO₂); ¹H NMR: δ 2.3 (CH₃) Not reported
Naphthalen-2-ol-oxadiazole hybrids Naphthalene-oxadiazole Binding energy: -4.274 kcal/mol (6LRZ receptor) Anticancer (IC₅₀: 32.24 µM)

Key Findings :

  • Thiazole-based analogs exhibit similar electronic profiles but differ in conformational flexibility .
  • Hybrid structures (e.g., naphthalene-oxadiazole) show improved receptor binding due to extended π-systems .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationCyanogen bromide, MeOH, 60°C, 12 hr75
Amide coupling5-Chloro-2-nitrobenzoyl chloride, NaH/THF82

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